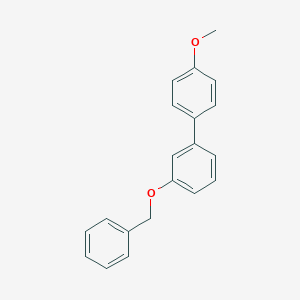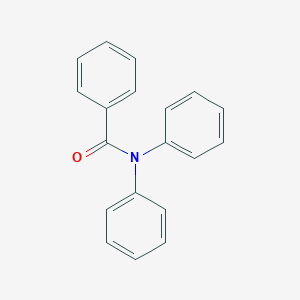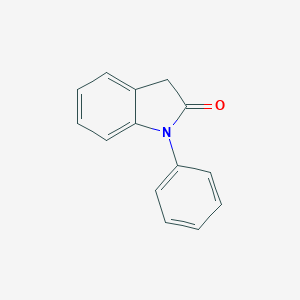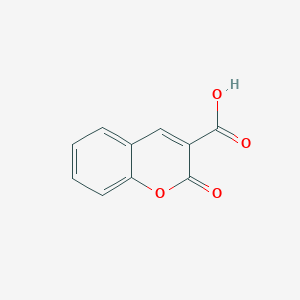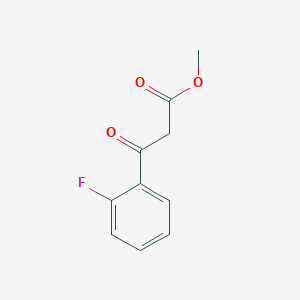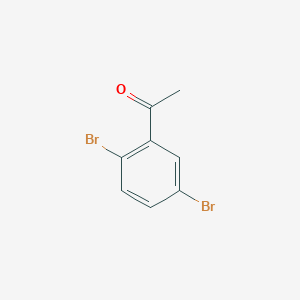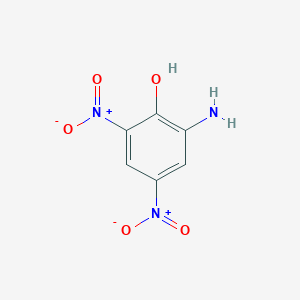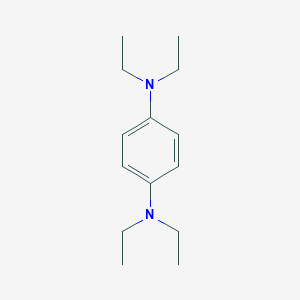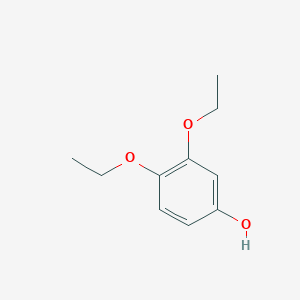
2,5-Dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dinitroaniline (2,5-DNA) is a yellow crystalline compound that belongs to the family of nitroanilines. It is widely used in various fields such as agriculture, industry, and scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
2,5-Dinitroaniline has been extensively used in scientific research due to its ability to inhibit the growth of microorganisms. It has been shown to have antibacterial, antifungal, and herbicidal properties. It is also used as a precursor in the synthesis of other compounds such as dyes and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dinitroaniline involves the inhibition of enzymes that are essential for the growth and survival of microorganisms. It works by disrupting the electron transport chain and the synthesis of ATP, which are crucial for the energy metabolism of cells.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 2,5-Dinitroaniline has been shown to have other biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Dinitroaniline in lab experiments is its high potency against microorganisms. It is also relatively easy to synthesize and purify. However, it has some limitations, such as its toxicity to humans and the environment. It is important to handle it with caution and dispose of it properly.
Direcciones Futuras
There are several future directions for the use of 2,5-Dinitroaniline in scientific research. One area of interest is the development of new derivatives with improved properties and reduced toxicity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of microbial infections and cancer. Further studies are also needed to understand its mechanism of action and its effects on different cell types.
Conclusion:
In conclusion, 2,5-Dinitroaniline is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying the growth and survival of microorganisms. However, its toxicity and potential environmental impact should be taken into consideration when using it in lab experiments. Further research is needed to fully explore its potential and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2,5-Dinitroaniline involves the nitration of aniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to produce high yields of the product. The purity of the compound can be improved by recrystallization and purification techniques.
Propiedades
Número CAS |
619-18-1 |
|---|---|
Nombre del producto |
2,5-Dinitroaniline |
Fórmula molecular |
C6H5N3O4 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
2,5-dinitroaniline |
InChI |
InChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2 |
Clave InChI |
RZKBRXDCJZLQLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



